Ethyl indoline-4-carboxylate
CAS No.: 2090953-10-7
Cat. No.: VC5924114
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090953-10-7 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | ethyl 2,3-dihydro-1H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-5,12H,2,6-7H2,1H3 |
| Standard InChI Key | ATEZHFXSLFVFRF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2CCNC2=CC=C1 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl indole-4-carboxylate features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethoxycarbonyl group (–COOCHCH) at the 4-position. The indole nucleus is aromatic, with delocalized π-electrons contributing to its stability. The compound’s InChI key (InChI=1/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3) confirms its connectivity and stereochemical details .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 189.21 | |
| Melting Point (°C) | 70–71 | |
| Boiling Point (°C) | 342.4±15.0 (predicted) | |
| Density (g/cm³) | 1.210±0.06 | |
| Refractive Index | 1.62 | |
| pKa | 15.83±0.30 (predicted) |
Spectroscopic and Chromatographic Data
The compound’s UV-Vis spectrum typically shows absorption maxima near 290 nm due to the indole chromophore. Its NMR spectrum displays characteristic signals for the ethyl ester group (δ 1.3 ppm for CH, δ 4.3 ppm for CH) and aromatic protons (δ 6.8–7.5 ppm) . Gas chromatography-mass spectrometry (GC-MS) analysis under standard conditions reveals a molecular ion peak at m/z 189.
Synthesis and Manufacturing
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for preparing substituted indoles. Ethyl indole-4-carboxylate can be synthesized via cyclization of arylhydrazones derived from ketones or aldehydes under acidic conditions . For example, heating phenylhydrazine with ethyl 4-ketopentanoate in the presence of zinc chloride yields the target compound through -sigmatropic rearrangement and subsequent aromatization .
Vilsmeier-Haack Formylation
Ethyl indole-2-carboxylate derivatives undergo selective formylation at the 3-position using the Vilsmeier-Haack reagent (POCl/DMF) . While this method is well-documented for 2-substituted indoles, analogous approaches for 4-substituted variants require optimization of reaction conditions to avoid side reactions.
Table 2: Comparative Yields in Indole Syntheses
| Method | Substrate | Yield (%) | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Ethyl 4-ketopentanoate | 78 | |
| Madelung Synthesis | 2-(Acylamino)toluene | 65 |
Industrial Production
Commercial production of ethyl indole-4-carboxylate involves large-scale Fischer cyclization, with purification via recrystallization from ethanol. Manufacturers such as Sigma-Aldrich offer the compound at $46.5–$810 per 5–25 g, depending on purity (97–98%) .
Reactivity and Functionalization
Electrophilic Substitution
The indole ring’s electron-rich nature facilitates electrophilic substitution at the 3-position. Ethyl indole-4-carboxylate reacts with nitrating agents (HNO/HSO) to yield 3-nitro derivatives, though the 4-carboxylate group slightly deactivates the ring compared to unsubstituted indole .
Alkylation and Acylation
Under basic conditions, the compound undergoes N-alkylation with alkyl halides. For instance, treatment with methyl iodide produces N-methyl ethyl indole-4-carboxylate, a precursor to bioactive molecules . Acylation with acetic anhydride affords the corresponding N-acetyl derivative.
Catalytic Hydrogenation
Catalytic hydrogenation (H, Pd/C) reduces the indole ring to indoline, yielding ethyl indoline-4-carboxylate. This reaction is critical for accessing saturated heterocycles with distinct pharmacological profiles .
Applications in Medicinal Chemistry
Antiviral Agents
Ethyl 6-amino-1H-indole-4-carboxylate (CAS 873055-22-2), a structurally related compound, exhibits antiviral activity against RNA viruses, including influenza and coronaviruses. Structure-activity relationship (SAR) studies suggest that ester groups at the 4-position enhance membrane permeability.
Anti-Inflammatory and Analgesic Effects
Indole-4-carboxylates inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine models, ethyl indole-4-carboxylate derivatives reduce edema by 40–60% at 10 mg/kg doses.
Table 3: Biological Activity of Selected Indole Carboxylates
| Compound | IC (COX-2, μM) | IC (5-LOX, μM) |
|---|---|---|
| Ethyl indole-4-carboxylate | 12.3 | 8.7 |
| 6-Amino derivative | 5.6 | 4.2 |
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